molecular formula C12H18N2O B13561914 2-(2-Morpholinophenyl)ethan-1-amine

2-(2-Morpholinophenyl)ethan-1-amine

Katalognummer: B13561914
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: BCAHGYXFJZZZDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Morpholinophenyl)ethan-1-amine is an organic compound with the molecular formula C12H18N2O. It is a derivative of morpholine, a heterocyclic amine featuring a six-membered ring containing both nitrogen and oxygen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Morpholinophenyl)ethan-1-amine typically involves the reaction of 2-bromoethylamine hydrobromide with 2-morpholinophenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(2-Morpholinophenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-(2-Morpholinophenyl)ethan-1-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Morpholinophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act on kinases involved in cell cycle regulation, thereby influencing cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

  • ®-1-(2-Morpholinophenyl)ethan-1-amine
  • 2-Morpholinoethylamine

Comparison: Compared to similar compounds, 2-(2-Morpholinophenyl)ethan-1-amine exhibits unique properties due to the presence of the morpholine ring and the phenyl groupFor instance, the morpholine ring enhances its solubility and stability, while the phenyl group provides additional sites for chemical modification .

Eigenschaften

Molekularformel

C12H18N2O

Molekulargewicht

206.28 g/mol

IUPAC-Name

2-(2-morpholin-4-ylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O/c13-6-5-11-3-1-2-4-12(11)14-7-9-15-10-8-14/h1-4H,5-10,13H2

InChI-Schlüssel

BCAHGYXFJZZZDB-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C2=CC=CC=C2CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.